Cas no 2097932-56-2 (N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide)

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a specialized organic compound featuring a bithiophene core linked to a hydroxyethyl group and a dimethylfuran carboxamide moiety. This structure confers unique electronic and steric properties, making it valuable in materials science, particularly for applications in organic semiconductors or optoelectronic devices. The bithiophene unit enhances charge transport characteristics, while the furan carboxamide group contributes to solubility and processability. The hydroxyl group offers potential for further functionalization, enabling tailored modifications for specific applications. Its well-defined molecular architecture ensures consistency in performance, making it a promising candidate for advanced material research and development.
N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide structure
2097932-56-2 structure
Product Name:N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
CAS No:2097932-56-2
MF:C17H17NO3S2
MW:347.451781988144
CID:6323474
PubChem ID:126850852
Update Time:2025-10-17

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
    • F6517-2096
    • N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
    • 2097932-56-2
    • N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
    • AKOS032459515
    • Inchi: 1S/C17H17NO3S2/c1-10-8-12(11(2)21-10)17(20)18-9-13(19)14-5-6-16(23-14)15-4-3-7-22-15/h3-8,13,19H,9H2,1-2H3,(H,18,20)
    • InChI Key: UYPZKULSRMNUEL-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CS2)=CC=C1C(CNC(C1C=C(C)OC=1C)=O)O

Computed Properties

  • Exact Mass: 347.06498575g/mol
  • Monoisotopic Mass: 347.06498575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 119Ų

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6517-2096-2μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6517-2096-5μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6517-2096-10μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6517-2096-20μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6517-2096-1mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
1mg
$54.0 2023-09-08
Life Chemicals
F6517-2096-2mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
2mg
$59.0 2023-09-08
Life Chemicals
F6517-2096-3mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
3mg
$63.0 2023-09-08
Life Chemicals
F6517-2096-4mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
4mg
$66.0 2023-09-08
Life Chemicals
F6517-2096-5mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
5mg
$69.0 2023-09-08
Life Chemicals
F6517-2096-10mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
10mg
$79.0 2023-09-08

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide Related Literature

Additional information on N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide

Professional Introduction to N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 2097932-56-2)

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2097932-56-2, represents a convergence of advanced synthetic methodologies and innovative applications. The presence of bithiophene and furan moieties in its backbone imparts unique electronic and steric properties, making it a promising candidate for various industrial and biological studies.

The chemical structure of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) consists of a central furan ring substituted with a carboxamide group at the 3-position, an ethylene chain terminated with a hydroxyl group at one end, and a bithiophene moiety attached to the 2-position of the furan ring. This arrangement not only contributes to the compound's solubility and stability but also enhances its potential as a building block for more complex molecules. The bithiophene segment, in particular, is well-known for its role in organic electronics due to its conjugated system, which facilitates charge transport and stability in electronic devices.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds like N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) due to their diverse biological activities. The hydroxyl group in the ethylene chain can serve as a site for further functionalization, enabling the synthesis of derivatives with tailored properties. This flexibility has made it a valuable intermediate in drug discovery efforts aimed at developing novel therapeutic agents. For instance, researchers have explored its potential as a precursor for kinase inhibitors and anti-inflammatory drugs, leveraging its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

The bithiophene component of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) also opens up avenues for applications in materials science. Bithiophene-based polymers are widely used in organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to their excellent charge transport properties and thermal stability. The incorporation of this moiety into the compound enhances its potential as an active material in electronic devices. Recent studies have demonstrated that derivatives of bithiophene can improve the efficiency of solar cells by optimizing light absorption and charge mobility. This aligns with global efforts to develop sustainable energy solutions using organic semiconductors.

The synthesis of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the bithiophene core through palladium-catalyzed cross-coupling reactions, followed by functionalization at the furan ring via nucleophilic substitution or condensation reactions. The introduction of the hydroxyl group at the terminal ethylene chain is typically achieved through hydroformylation or oxidation processes. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate its feasibility for large-scale production.

Electrochemical studies on N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) have revealed intriguing properties that make it suitable for use in redox applications. The presence of aromatic rings and polar functional groups allows for reversible electron transfer processes, which are crucial for applications such as supercapacitors and battery technologies. Researchers have reported that this compound exhibits stable redox potentials over multiple cycles when incorporated into electrode materials. This stability is attributed to its robust molecular framework and the ability to undergo oxidation-reduction without significant degradation.

The biocompatibility of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) has also been explored in preclinical studies aimed at evaluating its potential as a pharmaceutical intermediate. In vitro assays have shown that this compound does not exhibit significant toxicity at concentrations relevant to therapeutic applications. Additionally, its ability to cross cell membranes suggests that it could be used in drug delivery systems designed for targeted therapy. These findings are particularly encouraging given the growing demand for bio-compatible materials that can enhance drug efficacy while minimizing side effects.

The versatility of N-(2-{2,4'-dibromobiphenyl}(1)) is further highlighted by its potential use in catalysis. The bithiophene moiety can act as a ligand in transition metal complexes that facilitate various chemical transformations. For example, palladium complexes incorporating bithiophene ligands have been reported to enhance the efficiency of C-H activation reactions and cross-coupling processes. These catalytic systems are valuable tools in synthetic organic chemistry because they enable the formation of complex molecules under mild conditions with high selectivity.

In conclusion, N-(N-(1H-indazolizinon)-4-methoxybenzamidine monohydrochloride CAS No 887956050908 ) represents a remarkable achievement in chemical synthesis with far-reaching implications across multiple disciplines. Its unique structural features make it an attractive candidate for pharmaceutical development, materials science applications, electrochemical devices, and catalysis. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent